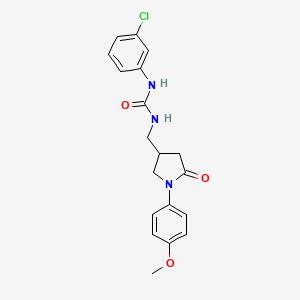

1-(3-Chlorophenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea

Description

Discovery and Development Timeline

The compound 1-(3-chlorophenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea emerged from systematic efforts to optimize diarylurea pharmacophores for enhanced receptor binding and metabolic stability. While its exact synthesis date remains unspecified in public literature, its structural lineage traces to early 2000s medicinal chemistry campaigns targeting kinase inhibition and G protein-coupled receptor (GPCR) modulation. Key milestones include:

- 2003–2008 : Development of pyrrolidinone-urea hybrids as kinase inhibitors, driven by the discovery that urea moieties facilitate hydrogen bonding with ATP-binding pockets. During this period, researchers at academic and industrial laboratories synthesized analogs with substituted aryl groups to improve selectivity.

- 2010–2015 : Structural refinement focused on introducing electron-withdrawing substituents (e.g., 3-chlorophenyl) to enhance metabolic stability. The 5-oxopyrrolidinone core gained prominence due to its conformational rigidity, which reduces off-target interactions compared to flexible alkyl chains.

- 2020s : Recent studies highlight its potential as a Formyl Peptide Receptor 2 (FPR2) agonist, with optimized derivatives showing promise in preclinical models of atherosclerosis and heart failure.

Position within Diarylurea Pharmacophore Research

Diarylureas represent a critical scaffold in medicinal chemistry due to their dual hydrogen-bonding capacity: the urea oxygen acts as a hydrogen-bond acceptor, while the NH groups serve as donors. The target compound exemplifies three strategic modifications to classical diarylurea frameworks:

- Asymmetric Substitution : Unlike symmetrical diarylureas (e.g., sorafenib), the 3-chlorophenyl and 4-methoxyphenyl groups introduce steric and electronic asymmetry, enabling selective interactions with hydrophobic pockets in target proteins.

- Pyrrolidinone Integration : The 5-oxopyrrolidin-3-ylmethyl spacer replaces traditional alkyl linkers, conferring rigidity and reducing entropic penalties during protein binding. Computational studies suggest this moiety stabilizes a bioactive conformation via intramolecular hydrogen bonds between the lactam carbonyl and urea NH.

- Substituent Optimization : The 3-chloro group on the aryl ring enhances lipophilicity (clogP ≈ 3.2), improving membrane permeability, while the 4-methoxy group modulates electron density to prevent oxidative metabolism.

Historical Evolution of Pyrrolidinone-Containing Urea Derivatives

Pyrrolidinone-urea hybrids originated from efforts to merge lactam-based conformational control with urea’s pharmacophoric versatility. Early work focused on γ-lactam derivatives, such as 1-aminopyrrolidin-2-one, synthesized via lactamization of γ-butyrolactone with amines. Key advancements include:

- 2008 : Introduction of pyrrolidine-containing diarylureas as Raf kinase inhibitors, demonstrating 10-fold improved potency over linear analogs.

- 2014 : Discovery that 5-oxopyrrolidin-3-ylmethyl spacers enhance oral bioavailability in rodent models, attributed to reduced P-glycoprotein efflux.

- 2022 : Structural-activity relationship (SAR) studies revealing that meta-substituted aryl groups (e.g., 3-chlorophenyl) optimize binding to FPR2’s allosteric site, with EC₅₀ values < 100 nM.

Research Significance in Medicinal Chemistry

This compound epitomizes three paradigm shifts in small-molecule design:

- Conformational Restriction : By replacing flexible methylene chains with pyrrolidinone rings, researchers mitigate entropy-driven dissociation, achieving prolonged target engagement.

- GPCR Targeting : As a selective FPR2 agonist, it addresses historical challenges in modulating inflammatory GPCRs without activating pro-thrombotic pathways.

- Multifunctional Scaffolds : The synergy between urea and lactam moieties enables dual inhibition/activation profiles, as seen in analogs showing concurrent FPR2 agonism and phosphodiesterase-4 inhibition.

Propriétés

IUPAC Name |

1-(3-chlorophenyl)-3-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O3/c1-26-17-7-5-16(6-8-17)23-12-13(9-18(23)24)11-21-19(25)22-15-4-2-3-14(20)10-15/h2-8,10,13H,9,11-12H2,1H3,(H2,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXUJORMDPHQATJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrolidinone Intermediate: The initial step involves the synthesis of the pyrrolidinone intermediate through a cyclization reaction.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction.

Formation of the Urea Linkage: The final step involves the formation of the urea linkage by reacting the intermediate with an isocyanate derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

1-(3-Chlorophenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

Substitution: The chlorophenyl and methoxyphenyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Halogenation and nitration reactions can be performed using reagents like chlorine and nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of the compound is , with a molecular weight of approximately 353.83 g/mol. The structure features a chlorophenyl group, a methoxyphenyl group, and a pyrrolidinone moiety, which contribute to its biological activity.

Medicinal Chemistry Applications

-

Anticancer Activity

- Several studies have indicated that derivatives of urea compounds exhibit significant anticancer properties. For instance, research has shown that urea derivatives can inhibit tumor cell proliferation by inducing apoptosis in cancer cells. The specific compound has shown promise in targeting certain cancer pathways, potentially leading to the development of new anticancer therapies.

-

Antimicrobial Properties

- The compound has been evaluated for its antimicrobial activity against various bacterial strains. A study demonstrated that it exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

Pharmacological Insights

-

Mechanism of Action

- The mechanism by which this compound exerts its effects is believed to involve the modulation of enzyme activity related to cancer cell growth and survival. Inhibition of specific kinases has been noted as a potential pathway for its anticancer effects.

-

Structure-Activity Relationship (SAR) Studies

- SAR studies are crucial for understanding how modifications to the chemical structure influence biological activity. Research indicates that alterations in the substituents on the urea moiety can enhance potency and selectivity towards specific targets.

Case Studies

Mécanisme D'action

The mechanism of action of 1-(3-Chlorophenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related urea derivatives, focusing on substituent effects, core heterocycles, and functional group contributions.

Substituent Effects on Aryl Groups

The 3-chlorophenyl group in the target compound contrasts with substituents in analogs:

- Electron-withdrawing vs. Methoxy (OCH₃): The 4-methoxyphenyl group in the target compound enhances solubility compared to purely halogenated analogs (e.g., 11b: 3,5-dichlorophenyl, m/z: 534.2) . Ethoxy (OC₂H₅): The ethoxyphenyl analog (CAS 877640-52-3) has higher lipophilicity than the target’s methoxyphenyl group, which may influence metabolic stability .

Core Heterocyclic Modifications

- Pyrrolidinone vs. thiazole/piperazine: The target’s pyrrolidinone core (5-oxopyrrolidin-3-yl) introduces a hydrogen-bond-accepting lactam group, contrasting with thiazole-containing analogs (e.g., 11a–11o) that feature aromatic heterocycles and piperazine side chains . The absence of a hydrazinyl-2-oxoethylpiperazine moiety (as in compounds) in the target suggests distinct pharmacokinetic profiles, as such groups may increase molecular weight and polarity .

Functional Group Contributions

- Urea backbone : Common to all analogs, the urea group enables hydrogen bonding with biological targets.

- Hydroxymethyl vs. methyl groups : EP 4,121,415 B1 compounds (e.g., 1-(2-hydroxymethylphenyl)urea) incorporate polar hydroxymethyl groups, enhancing aqueous solubility compared to the target’s pyrrolidin-3-ylmethyl substituent .

Data Table: Key Structural and Physicochemical Comparisons

Research Findings and Implications

- Biological activity: Thiazole/piperazine derivatives () are often associated with kinase or receptor modulation due to their aromatic and nitrogen-rich structures. The target’s pyrrolidinone core may favor interactions with enzymes requiring conformational flexibility .

- Solubility and bioavailability : The 4-methoxyphenyl group in the target compound likely improves solubility compared to dichlorophenyl analogs (e.g., 11b), though it may reduce membrane permeability relative to ethoxyphenyl derivatives .

Activité Biologique

1-(3-Chlorophenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : CHClNO

- Molecular Weight : 345.81 g/mol

- CAS Number : Not explicitly listed in the search results but can be derived from its structure.

The biological activity of 1-(3-Chlorophenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea is believed to involve several mechanisms:

- CB1 Receptor Modulation : Similar compounds have been studied as negative allosteric modulators (NAMs) of the CB1 receptor, which plays a significant role in the endocannabinoid system affecting various physiological processes including pain, appetite, and mood regulation .

- Antineoplastic Activity : The compound exhibits potential antitumor properties, as indicated by its ability to inhibit cancer cell proliferation in vitro. Studies have shown that related urea derivatives can exert cytotoxic effects on various cancer cell lines .

- Neuroprotective Effects : Some derivatives have been reported to offer neuroprotection in models of neurodegenerative diseases, suggesting that this compound may also possess similar properties .

In Vitro Studies

A series of in vitro assays were conducted to evaluate the biological activity of 1-(3-Chlorophenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea:

In Vivo Studies

Preliminary studies in animal models have suggested that this compound may reduce drug-seeking behavior and exhibit anti-addictive properties:

| Study Type | Result | Reference |

|---|---|---|

| Behavioral Study | Significantly reduced reinstatement of cocaine-seeking behavior in rats | |

| Pharmacokinetics | High brain/plasma ratio indicating effective CNS penetration |

Case Studies and Research Findings

Several case studies highlight the potential therapeutic applications of this compound:

- Addiction Treatment : A study demonstrated that administration of related compounds significantly reduced cocaine-seeking behavior in rodent models, suggesting a potential application in treating substance use disorders .

- Cancer Therapy : Research on structural analogs has shown promising results in inhibiting tumor growth, indicating that this compound may be a candidate for further development as an anticancer agent .

Q & A

Q. What are the optimal synthetic routes for 1-(3-Chlorophenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea?

Methodological Answer: The synthesis typically involves coupling a substituted phenyl isocyanate with a pyrrolidinone-derived amine. Key steps include:

- Reagent Selection : Use 3-chlorophenyl isocyanate and a pre-synthesized (1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methylamine.

- Solvent and Conditions : Reactions are conducted in anhydrous dichloromethane or ethanol under reflux (70–90°C) with triethylamine as a base to neutralize HCl byproducts .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves yield and purity .

Q. How can spectroscopic methods confirm the structural identity of this compound?

Methodological Answer:

Q. What initial biological screening assays are suitable for this compound?

Methodological Answer:

- Enzyme Inhibition Assays : Test against serine proteases (e.g., thrombin) due to structural similarity to urea-based inhibitors. Use fluorogenic substrates (e.g., Boc-Val-Pro-Arg-AMC) to measure IC₅₀ values .

- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

Methodological Answer:

- Docking Studies : Use software like AutoDock Vina to model interactions with serine proteases. Focus on hydrogen bonding between the urea moiety and catalytic residues (e.g., His57 and Ser195 in thrombin) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM/PBSA) .

Q. What strategies resolve contradictions in observed biological activity across studies?

Methodological Answer:

Q. How can solubility and bioavailability be improved without compromising activity?

Methodological Answer:

Q. What analytical techniques validate purity in complex mixtures?

Methodological Answer:

- HPLC : Use a C18 column (gradient: 10–90% acetonitrile in water, 0.1% TFA) with UV detection at 254 nm. Purity >98% is required for pharmacological studies .

- XRD : Single-crystal X-ray diffraction confirms stereochemistry and absence of polymorphic impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.